molecular formula C5HCl3N4 B7821031 2,6,8-trichloro-1H-purine

2,6,8-trichloro-1H-purine

Cat. No.: B7821031
M. Wt: 223.4 g/mol
InChI Key: XPTCECRKQRKFLH-UHFFFAOYSA-N
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Description

The compound with the identifier “2,6,8-trichloro-1H-purine” is known as Acid Red 87 or Eosin Y. It is a fluorescent red dye used extensively in histology and microscopy to stain tissues and cells. The compound binds to acidic components and highlights cellular structures, making it a valuable tool in biological and medical research .

Scientific Research Applications

Acid Red 87 has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining tissues and cells for microscopic examination.

    Medicine: Utilized in histopathology to highlight cellular structures.

    Industry: Applied in the textile industry for dyeing fabrics

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize Acid Red 87 involves the reaction of fluorescein with bromine and sodium bromide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield Eosin Y . Another method involves the reaction of fluorescein with bromine in the presence of glacial acetic acid, followed by the addition of sodium bromide .

Industrial Production Methods

Industrial production of Acid Red 87 typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature in a cool and dark place to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Acid Red 87 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various brominated derivatives .

Mechanism of Action

The mechanism by which Acid Red 87 exerts its effects involves binding to acidic components within tissues and cells. This binding highlights cellular structures, making them visible under a microscope. The molecular targets include various cellular components that possess acidic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Red 87 is unique due to its specific binding affinity to acidic components and its bright red fluorescence, which makes it particularly useful in biological staining applications .

Properties

IUPAC Name

2,6,8-trichloro-1H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCECRKQRKFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.